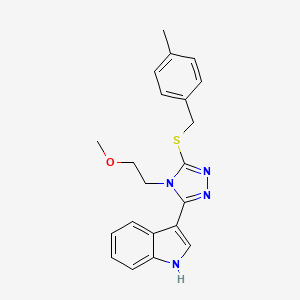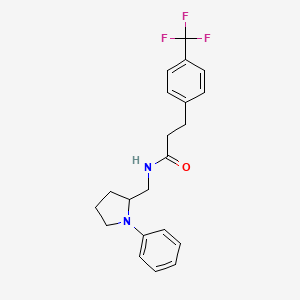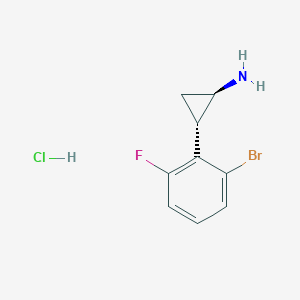![molecular formula C27H24N4O4S B3002103 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide CAS No. 888435-70-9](/img/structure/B3002103.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of compounds similar to "2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide", the synthesis process can be intricate. For instance, the synthesis of related compounds has been reported through cyclocondensation reactions, as seen in the preparation of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide, which involves the reaction of substituted benzylidene acetohydrazides with thiolactic acid . Similarly, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines includes an oxidative addition reaction using iodine, ethanol, and water to append aryl thiols to a key intermediate .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic systems. The core structure often contains an indole or pyrrolopyrimidine moiety, which is a common feature in many biologically active compounds. The presence of substituents like methoxy groups and thioether linkages can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds with complex structures, including various heterocycles and functional groups, can participate in a range of chemical reactions. The reactivity is largely determined by the functional groups present. For example, the acetamide moiety can undergo hydrolysis, while the thioether linkage might be involved in oxidation reactions. The presence of an oxo group adjacent to a heterocycle can also facilitate nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can lead to high thermal stability, as seen in the synthesis of polyimides and poly(amide-imide) containing oxadiazole groups . The solubility of these compounds in organic solvents is an important factor for their application in various fields, including material science and medicinal chemistry. The introduction of substituents like methoxy groups can enhance solubility in organic solvents, which is beneficial for their manipulation in a laboratory setting .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is used in the synthesis of various derivatives that have potential applications in medicinal chemistry. For example, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives, which are valuable in the development of novel pharmaceuticals (Shestakov et al., 2009).
Applications in Antitumor and Antibacterial Agents
- Novel derivatives of this compound have been synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. The modifications to the compound have shown to enhance its potency against human TS, making it a candidate for further research in cancer and antibacterial therapies (Gangjee et al., 1996; Gangjee et al., 1997).
Role in the Synthesis of Pyrimido and Pyridine Derivatives
- The compound has been utilized in the synthesis of various pyrimido and pyridine derivatives. These derivatives have potential applications in developing new pharmaceutical compounds with diverse therapeutic activities (Molina & Fresneda, 1988; Shatsauskas et al., 2017).
Antimicrobial and Anti-Inflammatory Applications
- Derivatives of this compound have been explored for their antimicrobial, anti-inflammatory, and analgesic activities. These studies are significant in the development of new drugs with potential applications in treating infections and managing pain and inflammation (Rajanarendar et al., 2012; Saundane et al., 2012).
Applications in Antifolate Inhibitors
- Some analogs of the compound have been developed as nonclassical antifolate inhibitors of thymidylate synthase, showing promise as antitumor agents. These studies contribute to the understanding of antifolate therapy and its potential in cancer treatment (Gangjee et al., 2005).
Propiedades
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-30(17-9-5-4-6-10-17)23(32)16-36-27-29-24-19-11-7-8-12-20(19)28-25(24)26(33)31(27)18-13-14-21(34-2)22(15-18)35-3/h4-15,28H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYQHJTTHONDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B3002020.png)
![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)

![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)


![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)

![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)